3-(2,6-Dioxopiperidin-1-yl)propyl acetate
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Overview
Description
3-(2,6-Dioxopiperidin-1-yl)propyl acetate is an organic compound that belongs to the class of carboxylic acid esters It is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dioxopiperidin-1-yl)propyl acetate typically involves the esterification of 3-(2,6-Dioxopiperidin-1-yl)propanoic acid with acetic acid or an acyl chloride in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification process .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dioxopiperidin-1-yl)propyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
3-(2,6-Dioxopiperidin-1-yl)propyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,6-Dioxopiperidin-1-yl)propyl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of enzymes involved in metabolic processes, thereby affecting the overall metabolic rate .
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Dioxopiperidin-1-yl)propanoic acid: This compound is structurally similar but lacks the ester group.
Piperidine derivatives: Other piperidine-based compounds, such as pomalidomide, share structural similarities and are used in medicinal chemistry.
Uniqueness
3-(2,6-Dioxopiperidin-1-yl)propyl acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
CAS No. |
64251-11-2 |
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Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-(2,6-dioxopiperidin-1-yl)propyl acetate |
InChI |
InChI=1S/C10H15NO4/c1-8(12)15-7-3-6-11-9(13)4-2-5-10(11)14/h2-7H2,1H3 |
InChI Key |
FJQYGZNEXBPBRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCN1C(=O)CCCC1=O |
Origin of Product |
United States |
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